3-Thiomorpholin-4-ylpropyl benzoate
Description
3-Thiomorpholin-4-ylpropyl benzoate is a benzoate ester derivative characterized by a thiomorpholine moiety linked via a propyl chain to the benzoate group. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing nucleophilicity and altering electronic properties. This structural feature distinguishes it from conventional alkyl or aryl-substituted benzoates. The compound’s applications are hypothesized to span pharmaceutical and polymer industries, where its sulfur-containing group may improve reactivity in polymerization or drug delivery systems .
Properties
Molecular Formula |
C14H19NO2S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
3-thiomorpholin-4-ylpropyl benzoate |
InChI |
InChI=1S/C14H19NO2S/c16-14(13-5-2-1-3-6-13)17-10-4-7-15-8-11-18-12-9-15/h1-3,5-6H,4,7-12H2 |
InChI Key |
JVRLCIBFPLTMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Benzoate Esters
Structural and Functional Group Variations
- Ethyl 4-(dimethylamino) benzoate: Contains a dimethylamino group at the para position, enhancing electron-donating capacity and reactivity in photoinitiation systems .
- Methyl/ethyl benzoate : Simple alkyl esters with lipophilic chains, widely used in cosmetics for their emollient properties .
- Benzoic acid/sodium benzoate : Parent acid and its salt, lacking esterification but sharing antimicrobial properties .
Reactivity in Polymerization and Co-initiator Systems
- Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin cements, achieving higher degrees of conversion (DC) compared to methacrylate-based co-initiators. Its dimethylamino group facilitates electron transfer in free-radical polymerization .
Physical and Chemical Properties
- Solubility : Alkyl benzoates (e.g., methyl, ethyl) exhibit lipophilicity proportional to chain length, making them suitable for cosmetic formulations . The thiomorpholinylpropyl chain likely increases solubility in polar aprotic solvents (e.g., DMSO) due to sulfur’s polarizability.
- Stability : Thiomorpholine’s sulfur atom may reduce hydrolytic stability compared to morpholine derivatives but enhance resistance to oxidative degradation.
Toxicological Profiles
- Alkyl benzoates : Generally recognized as safe (GRAS) in cosmetics, with low acute toxicity (e.g., methyl benzoate LD50 > 2,000 mg/kg in rats) .
- Ethyl 4-(dimethylamino) benzoate: Limited toxicity data, but dimethylamino groups may pose concerns under nitrosation conditions.
Data Tables Summarizing Key Comparisons
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